molecular formula C9H3F3LiNO2S B6195146 lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate CAS No. 2680537-75-9

lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Cat. No.: B6195146
CAS No.: 2680537-75-9
M. Wt: 253.1
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Description

Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a benzothiazole ring substituted with a trifluoromethyl group and a carboxylate group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by lithium hydroxide to form the lithium salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or a mixture of water and an organic solvent like ethanol

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to more reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzothiazole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The carboxylate group can form ionic bonds with positively charged residues, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Lithium 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate: Unique due to the presence of both trifluoromethyl and carboxylate groups.

    Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide: Similar in having a trifluoromethyl group but differs in the core structure.

    Lithium 4,5-dicyano-2-(pentafluoroethyl)imidazolide: Contains a pentafluoroethyl group instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the carboxylate group provides ionic character, making it versatile for various applications.

Properties

CAS No.

2680537-75-9

Molecular Formula

C9H3F3LiNO2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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